molecular formula C16H15ClN2O2 B5857733 N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide CAS No. 430458-84-7

N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide

Cat. No. B5857733
CAS RN: 430458-84-7
M. Wt: 302.75 g/mol
InChI Key: YQYZGLZPADNBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as CMBC, is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it an interesting subject of study. In

Mechanism of Action

The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its specificity for PARP. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide is its potential toxicity. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to further explore its potential use in cancer therapy. Another direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide and its potential toxicity.
In conclusion, N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has shown potential in various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it an interesting subject of study. Further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves a two-step process. The first step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-methylbenzenecarboximidamide to form N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide.

Scientific Research Applications

N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has anticancer properties and can induce apoptosis in cancer cells. N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-4-3-5-12(8-10)15(18)19-21-16(20)13-7-6-11(2)9-14(13)17/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYZGLZPADNBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=C(C=C(C=C2)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)C)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N''-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide

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